molecular formula C7H11ClN2S B13178400 5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole

5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole

Cat. No.: B13178400
M. Wt: 190.69 g/mol
InChI Key: ZCYBCWBHXPNPDH-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2,2-dimethylpropylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require the presence of catalysts or specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiadiazoles, while oxidation or reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazolidine
  • 1H-1,2,4-Triazole, 5-(3-chloro-2,2-dimethylpropyl)-1-methyl

Uniqueness

5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

5-(3-chloro-2,2-dimethylpropyl)thiadiazole

InChI

InChI=1S/C7H11ClN2S/c1-7(2,5-8)3-6-4-9-10-11-6/h4H,3,5H2,1-2H3

InChI Key

ZCYBCWBHXPNPDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=NS1)CCl

Origin of Product

United States

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